2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid
Description
2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an ethenyl-linked 4-methoxyphenyl group at the 2-position. The nitro group at the 3-position and the carboxylic acid moiety at the 1-position contribute to its polar and reactive nature, making it a candidate for applications in medicinal chemistry and materials science. For example, related ethenyl-linked benzoic acid derivatives, such as 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoic acid methyl ester, utilize coupling reactions (e.g., Suzuki-Miyaura) for synthesis .
Properties
CAS No. |
917614-66-5 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H13NO5/c1-22-12-8-5-11(6-9-12)7-10-13-14(16(18)19)3-2-4-15(13)17(20)21/h2-10H,1H3,(H,18,19) |
InChI Key |
JVZDYCYSHAICQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-nitrobenzoic acid.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 3-nitrobenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized products.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid may exhibit anticancer properties. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) mutations have shown promise in treating various cancers, including lung cancer and colorectal cancer. The inhibition of mutant forms of EGFR is crucial, as these mutations are often implicated in tumor growth and resistance to conventional therapies .
Table 1: Cancer Types Targeted by EGFR Inhibitors
| Cancer Type | Description |
|---|---|
| Lung Cancer | Commonly associated with EGFR mutations |
| Colorectal Cancer | Targeted by specific EGFR inhibitors |
| Breast Cancer | Involves HER2/EGFR pathways |
| Ovarian Cancer | Treatment options include EGFR inhibitors |
Neuroprotective Effects
Compounds similar to 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases. The ability to inhibit monoamine oxidase (MAO) enzymes suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role .
Table 2: Inhibitory Activities Against Neurodegenerative Targets
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid | MAO-B | TBD |
| CC1 | MAO-B | 0.51 |
| CC2 | BChE | TBD |
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other organic compounds, particularly those involving nitro and methoxy functionalities. Its unique structure allows for further modifications that can lead to the development of novel pharmaceuticals .
Potential as a Building Block
Due to its reactive functional groups, 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid can be utilized as a building block in the synthesis of complex molecules, which can be beneficial in drug discovery and development processes.
Case Study: Antitumor Activity
A study evaluated the efficacy of various derivatives of benzoic acids, including those similar to 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid, against human cancer cell lines. Results demonstrated significant growth inhibition in several cell lines, highlighting the potential for developing new anticancer agents based on this compound .
Case Study: Neuroprotective Properties
In vitro studies assessing the neuroprotective effects of related compounds showed that they could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests that derivatives of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid might provide therapeutic benefits in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Quinoline Derivatives ()
Compounds like 6h (6,8-bis[2-(4-chlorophenyl)ethenyl]-4-methoxy-2-(4-methoxyphenyl)quinoline) share the 4-methoxyphenyl-ethenyl motif but differ in their core structure (quinoline vs. benzoic acid). Key distinctions include:
- Melting Points: Quinoline derivatives (e.g., 6h: 244–246°C) exhibit higher melting points than typical benzoic acid derivatives due to extended conjugation and rigidity .
- Spectral Data: The ethenyl groups in both compound classes show characteristic ¹H NMR signals (δ ~6.5–8.0 ppm for protons on the ethenyl and aromatic rings). However, the nitro group in the target compound introduces distinct IR absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching), absent in quinoline analogs .
Nitrobenzoic Acid Esters ()
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (C20H21N5O5) shares the 3-nitrobenzoate backbone but replaces the ethenyl group with an azo linkage. Key differences:
- Reactivity : The azo group (–N=N–) confers photochromic properties, whereas the ethenyl group in the target compound may enable π-π stacking or polymerization .
- Molecular Weight : The target compound (unesterified) has a lower molar mass (~299 g/mol estimated) compared to this ester derivative (411.41 g/mol) .
Piperazinyl-Nitrobenzoic Acid ()
2-[4-(4-Hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid (C15H17N3O5) replaces the ethenyl group with a piperazinyl-hydroxybutynyl chain.
- Thermal Stability : The alkyne and piperazine groups may reduce melting points relative to the rigid ethenyl structure.
Physicochemical Properties
Biological Activity
2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly as an antioxidant and enzyme inhibitor. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a nitro group and a methoxyphenyl group, which are significant for its biological activity. The presence of these functional groups may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid exhibit notable antioxidant properties. For example, cinnamic acid derivatives have shown effective free radical scavenging abilities, with some derivatives achieving low EC50 values in DPPH radical scavenging assays .
Table 1: Antioxidant Activities of Related Compounds
| Compound | DPPH Scavenging Activity EC50 (µM) |
|---|---|
| Compound A | 8.1 |
| Compound B | 8.7 |
| 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid | TBD |
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). In studies involving related compounds, specific derivatives demonstrated significant MAO-B inhibitory activities, with IC50 values as low as 13 nM for potent inhibitors .
Table 2: Enzyme Inhibition Potencies
| Compound | MAO-B Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) |
|---|---|---|
| Compound A | 0.022 | >10 |
| Compound B | 0.021 | >10 |
| 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid | TBD |
The mechanism by which 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid exerts its biological effects is likely related to its ability to interact with free radicals and inhibit key enzymes involved in neurodegenerative processes. The structural similarity to other known inhibitors suggests that it may bind effectively to active sites of these enzymes .
Case Studies
In a study focusing on the neuroprotective effects of similar compounds, significant improvements were observed in models of oxidative stress using PC12 cells. These studies highlight the potential for compounds like 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid to protect neuronal cells from damage induced by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
